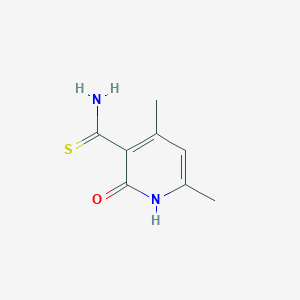

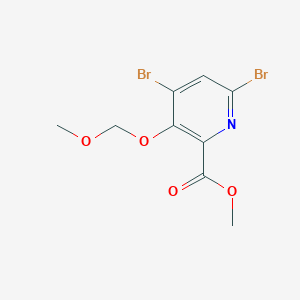

2-Hydroxy-4,6-dimethyl-thionicotinamide

説明

“2-Hydroxy-4,6-dimethyl-thionicotinamide” is a chemical compound1. However, there is limited information available about this specific compound. It’s important to note that the compound “2-Hydroxy-4,6-dimethylpyrimidine” is more commonly referenced in the literature, and it is a compound with the empirical formula C6H8N2O1.

Synthesis Analysis

The synthesis of “2-Hydroxy-4,6-dimethyl-thionicotinamide” is not explicitly detailed in the available literature. However, related compounds such as “2-Hydroxy-4,6-dimethylpyrimidine” and “2’-Hydroxy-4’,6’-dimethoxychalcone” have been synthesized through various methods23.Molecular Structure Analysis

The molecular structure of “2-Hydroxy-4,6-dimethyl-thionicotinamide” is not explicitly provided in the available literature. However, the related compound “2-Hydroxy-4,6-dimethylpyrimidine” has the empirical formula C6H8N2O1.Chemical Reactions Analysis

The specific chemical reactions involving “2-Hydroxy-4,6-dimethyl-thionicotinamide” are not detailed in the available literature. However, related compounds such as “2-Hydroxy-4,6-dimethylpyrimidine” and “2’-Hydroxy-4’,6’-dimethoxychalcone” have been involved in various chemical reactions23.Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Hydroxy-4,6-dimethyl-thionicotinamide” are not explicitly detailed in the available literature. However, the related compound “2-Hydroxy-4,6-dimethylpyrimidine” has a melting point of 201-205 °C15.科学的研究の応用

Potential Applications in Neuroscience

Research involving dimethyl sulfoxide (DMSO) demonstrates its utility in neuroscience, particularly in studies related to neuroprotection and the modulation of neurotransmission. DMSO is reported to suppress NMDA- and AMPA-induced ion currents and calcium influx, protecting against excitotoxic death in hippocampal neurons. Such findings suggest that compounds with similar properties might be explored for their neuroprotective effects, potentially applicable in conditions involving excitotoxicity, such as stroke or neurodegenerative diseases (Chengbiao Lu & M. Mattson, 2001).

Anti-Cancer Applications

The study of N,N-Dimethyl-3β-hydroxycholenamide (DMHCA) and its effects on retinal cholesterol highlights the potential of certain compounds in modulating biological pathways relevant to cancer. DMHCA's ability to decrease retinal cholesterol through partial inhibition of cholesterol biosynthesis rather than activating liver X receptor transcriptional activity indicates a novel mechanism that could be relevant in cancer research, particularly in diseases where cholesterol biosynthesis plays a role (Nicole El-Darzi et al., 2018).

Applications in Drug Development

The development of hydroxypyridinone chelators for PET imaging with Gallium-68 underscores the importance of chemical compounds in diagnostic applications. Such chelators, including derivatives of 3,4-hydroxypyridinones, have been explored for their high affinities for metal ions, illustrating the potential of specialized compounds in enhancing diagnostic imaging techniques, particularly in conditions like iron overload disease (R. Cusnir et al., 2017).

Antioxidant and Anti-Inflammatory Properties

Research into multifunctional antioxidants for the treatment of age-related diseases showcases the potential therapeutic applications of compounds with antioxidant or chelating groups. Such compounds are candidates for the preventive treatment of diseases like cataracts, age-related macular degeneration (AMD), and Alzheimer's dementia (AD), suggesting that similar compounds could be researched for their antioxidative and anti-inflammatory properties (Hongxiao Jin et al., 2010).

Safety And Hazards

The safety data and hazards associated with “2-Hydroxy-4,6-dimethyl-thionicotinamide” are not explicitly detailed in the available literature. However, it’s important to handle all chemical compounds with appropriate safety measures5.

将来の方向性

The future directions for the study of “2-Hydroxy-4,6-dimethyl-thionicotinamide” are not explicitly detailed in the available literature. However, related compounds have been studied for their potential applications in various fields6.

Please note that the information provided is based on the available literature and may not be fully comprehensive or up-to-date. For more detailed information, further research and consultation with experts in the field is recommended.

特性

IUPAC Name |

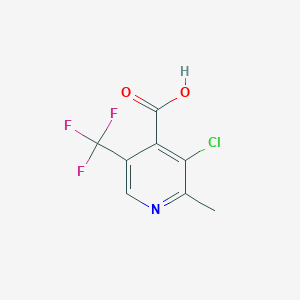

4,6-dimethyl-2-oxo-1H-pyridine-3-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2OS/c1-4-3-5(2)10-8(11)6(4)7(9)12/h3H,1-2H3,(H2,9,12)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYTKMTKUMBCLQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)C(=S)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-4,6-dimethyl-thionicotinamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 5-(4-tert-butylphenyl)-[1,2,4]oxadiazole-3-carboxylate](/img/structure/B1398581.png)

![tert-butyl 2-(3H-imidazo[4,5-b]pyridin-2-yl)ethylcarbamate](/img/structure/B1398588.png)

![Ethyl 5-(3,4-dichlorophenyl)-[1,2,4]oxadiazole-3-carboxylate](/img/structure/B1398590.png)

![3-[4-Ethoxy-3-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1398594.png)

![2-Tert-butyloxycarbonylaminomethyl-5-phenyl-[1,3,4]oxadiazole](/img/structure/B1398597.png)

![2-(2-{2-Chloro-3-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-1,3,3-trimethyl-3H-indol-1-ium 4-methylbenzene-1-sulfonate](/img/structure/B1398600.png)